

An In-depth Technical Guide to Methyl 4,5-dimethyl-2-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 4,5-dimethyl-2-nitrobenzoate

Cat. No.: B1394992

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4,5-dimethyl-2-nitrobenzoate** (CAS No. 90922-74-0), with a focus on its synthesis and proposed spectroscopic characterization. Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines the expected analytical data based on its chemical structure and provides detailed experimental protocols for its preparation and analysis.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1]
Molecular Weight	209.20 g/mol	[1]
Purity	≥96% (commercially available)	[1]
SMILES	CC1=CC(=C(C=C1C)-- INVALID-LINK--[O-])C(=O)OC	[1]

Predicted Spectroscopic Data

While experimental spectra for **Methyl 4,5-dimethyl-2-nitrobenzoate** are not readily available in public databases, the following tables summarize the predicted spectroscopic data based on its molecular structure and general principles of spectroscopy for organic compounds.^{[2][3]}

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Singlet	1H	Ar-H (proton ortho to the nitro group)
~ 7.2 - 7.4	Singlet	1H	Ar-H (proton ortho to the ester group)
~ 3.9	Singlet	3H	O-CH ₃ (methyl ester)
~ 2.4	Singlet	3H	Ar-CH ₃
~ 2.3	Singlet	3H	Ar-CH ₃

Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~ 165	C=O (ester carbonyl)
~ 148	Ar-C-NO ₂
~ 140	Ar-C-CH ₃
~ 138	Ar-C-CH ₃
~ 132	Ar-C-H
~ 128	Ar-C-COOCH ₃
~ 125	Ar-C-H
~ 53	O-CH ₃ (methyl ester)
~ 20	Ar-CH ₃
~ 19	Ar-CH ₃

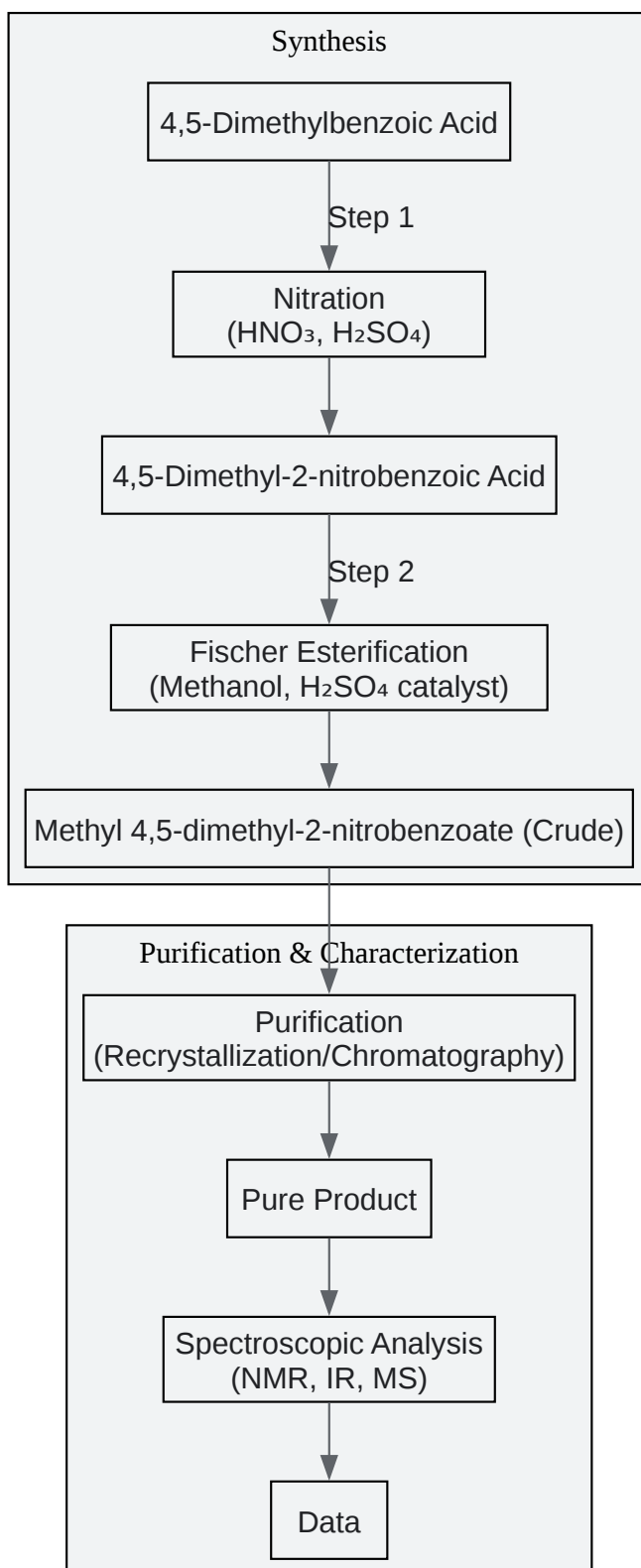
Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2960 - 2850	Medium	Aliphatic C-H Stretch
~ 1730	Strong	C=O Stretch (Ester)
~ 1610, 1480	Medium-Weak	Aromatic C=C Stretch
~ 1530, 1350	Strong	N-O Asymmetric & Symmetric Stretch (Nitro group)
~ 1250	Strong	C-O Stretch (Ester)

Experimental Protocols

The synthesis of **Methyl 4,5-dimethyl-2-nitrobenzoate** is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[4]

Synthesis Workflow



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Caption: Synthesis and Characterization Workflow for **Methyl 4,5-dimethyl-2-nitrobenzoate**.

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

This procedure follows the general principles of electrophilic aromatic substitution for the nitration of a substituted benzoic acid.^[5]

- **Preparation of the Nitrating Mixture:** In a flask, combine concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio. This should be done slowly in an ice bath to maintain a low temperature.
- **Dissolution of Starting Material:** In a separate reaction vessel, dissolve 4,5-dimethylbenzoic acid in an excess of concentrated sulfuric acid, also cooled in an ice bath.
- **Nitration Reaction:** Slowly add the prepared nitrating mixture dropwise to the solution of 4,5-dimethylbenzoic acid. The temperature of the reaction mixture should be strictly controlled and kept below 10°C to prevent the formation of byproducts.^[4]
- **Reaction Quenching and Product Isolation:** After the addition is complete, allow the reaction to stir for a short period before pouring it over crushed ice. The precipitate, 4,5-dimethyl-2-nitrobenzoic acid, can then be collected by vacuum filtration and washed with cold water.

Step 2: Fischer Esterification of 4,5-Dimethyl-2-nitrobenzoic Acid

This protocol is based on the acid-catalyzed esterification of a carboxylic acid.^{[6][7][8]}

- **Reaction Setup:** In a round-bottom flask, dissolve the 4,5-dimethyl-2-nitrobenzoic acid obtained from Step 1 in an excess of methanol.
- **Acid Catalysis:** Add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl

acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude **Methyl 4,5-dimethyl-2-nitrobenzoate**. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for the synthesized and purified product.[\[9\]](#)[\[10\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.[\[11\]](#)
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
 - Alternatively, for a liquid sample, a small drop can be placed between two salt plates.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Analyze the sample using a mass spectrometer, employing techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[\[12\]](#)[\[13\]](#) The presence of a molecular ion peak in the EI mass spectrum is a salient feature for nitroaromatic compounds.[\[13\]](#)

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